molecular formula C19H27N3O4S B1665943 Amantocillin CAS No. 10004-67-8

Amantocillin

Cat. No.: B1665943
CAS No.: 10004-67-8
M. Wt: 393.5 g/mol
InChI Key: AZGNYRUNQKZSJQ-LMYIQIHKSA-N
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Preparation Methods

The preparation of amantocillin involves synthetic routes that include the use of specific reagents and conditions. One common method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL This solution can then be further processed for various applications

Chemical Reactions Analysis

Amantocillin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Amantocillin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool for investigating bacterial cell wall synthesis and the effects of antibiotics on bacterial growth. In medicine, this compound is used in preclinical studies to evaluate its potential as a therapeutic agent. Industrial applications include its use in the development of new antibiotics and the study of antibiotic resistance mechanisms .

Mechanism of Action

The mechanism of action of amantocillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the upregulation of autolytic enzymes and the inhibition of cell wall synthesis . This results in the lysis and death of the bacterial cells.

Comparison with Similar Compounds

Amantocillin is similar to other penicillin derivatives such as amoxicillin and ampicillin. it has unique properties that make it distinct. For example, this compound has a higher molecular weight and different chemical structure compared to amoxicillin and ampicillin

Similar Compounds::
  • Amoxicillin
  • Ampicillin
  • Penicillin G

Properties

CAS No.

10004-67-8

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1

InChI Key

AZGNYRUNQKZSJQ-LMYIQIHKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amantocillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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